Clorhidrato de metformina

Descripción general

Descripción

Mecanismo De Acción

Target of Action

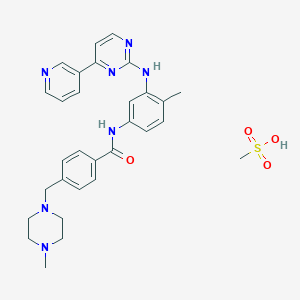

Metformin hydrochloride, a biguanide antihyperglycemic agent, primarily targets the liver, where it inhibits hepatic gluconeogenesis . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . The primary molecular targets of metformin are the adenosine monophosphate (AMP)-activated kinase (AMPK) pathway and mitochondrial metabolism .

Mode of Action

Metformin interacts with its targets primarily by decreasing hepatic glucose production and intestinal absorption of glucose . It also improves insulin sensitivity by increasing peripheral glucose uptake and utilization . Metformin’s interaction with its targets leads to a decrease in insulin resistance and a clinically significant reduction of plasma fasting insulin levels .

Biochemical Pathways

Metformin affects multiple biochemical pathways. It activates the AMPK pathway and modulates mitochondrial metabolism, which are considered the two primary mechanisms underlying its diverse beneficial effects . Metformin also affects other metabolic effects, such as immune modulation, suppression of proinflammatory responses, inhibition of oxidative stress, and attenuation of mTOR-mediated cell hypertrophy .

Pharmacokinetics

Metformin hydrochloride is eliminated as unchanged drug in the urine . It is absorbed through the upper small intestine, is concentrated in enterocytes and hepatocytes, circulates essentially unbound, and is eliminated, unchanged, by the kidneys .

Result of Action

The molecular and cellular effects of metformin’s action primarily involve lowering both basal and postprandial plasma glucose . It also exerts beneficial effects in other diseases and conditions, including cardiovascular disorders, cancer, and aging . At the cellular level, metformin alters the cellular redox balance .

Action Environment

Environmental factors can influence the action, efficacy, and stability of metformin hydrochloride. For instance, high humidity can cause changes in the physical and chemical properties of metformin hydrochloride tablets, leading to a less effective drug . Moreover, metformin hydrochloride is slowly degraded in the environment and has low potential for bioaccumulation . Its photolysis is influenced by environmental factors such as pH, K+, NO3−, Cl−, HCO3−, and fulvic acid .

Aplicaciones Científicas De Investigación

Eflornithine hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and analytical methods.

Biology: Studied for its effects on enzyme activity and cellular processes.

Medicine: Used to treat African trypanosomiasis and excessive facial hair growth. .

Industry: Utilized in the development of pharmaceutical formulations and drug delivery systems.

Análisis Bioquímico

Biochemical Properties

Metformin hydrochloride is a biguanide antihyperglycemic agent that interacts with various enzymes and proteins. It suppresses gluconeogenesis, forms free fatty acids, and oxidizes fats . Metformin increases the sensitivity of peripheral receptors to insulin and the utilization of glucose by cells . It stimulates glycogen synthesis, delays absorption of glucose in the intestines, and reduces triglyceride levels .

Cellular Effects

Metformin hydrochloride has significant effects on various types of cells and cellular processes. It influences cell function by decreasing glucose production in the liver, increasing the insulin sensitivity of body tissues, and increasing GDF15 secretion, which reduces appetite and caloric intake . It also inhibits hepatic gluconeogenesis, a process that produces glucose in the liver .

Molecular Mechanism

The molecular mechanism of metformin hydrochloride involves its effects at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Metformin hydrochloride inhibits complex I, leading to AMPK activation . It also alters cellular redox balance, supporting a redox-dependent mechanism of metformin action .

Temporal Effects in Laboratory Settings

Over time, metformin hydrochloride shows changes in its effects in laboratory settings. It is stable and does not bind to plasma proteins . It is excreted unchanged in the urine

Dosage Effects in Animal Models

The effects of metformin hydrochloride vary with different dosages in animal models . It has been shown to suppress the level of inflammation and degree of pulmonary fibrosis in the lung tissue of the PF animal model

Metabolic Pathways

Metformin hydrochloride is involved in several metabolic pathways. It suppresses hepatic gluconeogenesis, a key metabolic pathway . It also affects the AMP-activated protein kinase (AMPK) pathway and modulates mitochondrial metabolism .

Transport and Distribution

Metformin hydrochloride is transported and distributed within cells and tissues. It is absorbed mainly in the small intestine, with a bioavailability of 55 ± 16% . The drug is eliminated unchanged by the kidney, with an average half-life of 5 hours in individuals with normal renal function .

Subcellular Localization

Current research suggests that metformin hydrochloride may affect multiple cellular processes, indicating that it may be localized to various subcellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Eflornithine hydrochloride is synthesized through a multi-step process involving the reaction of ornithine with difluoromethylornithine. The synthetic route typically involves the use of reagents such as methanol and glacial acetic acid in a reversed-phase high-performance liquid chromatography (RP-HPLC) setup .

Industrial Production Methods: Industrial production of eflornithine hydrochloride involves large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yield and purity, ensuring the compound meets pharmaceutical standards .

Análisis De Reacciones Químicas

Types of Reactions: Eflornithine hydrochloride undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions: Common reagents used in these reactions include bromocresol green, bromophenol blue, methyl orange, and bromothymol blue. The reactions are typically carried out in buffered solutions of varying pH levels .

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ion-pair complexes can be formed when eflornithine hydrochloride reacts with certain dyes .

Comparación Con Compuestos Similares

- Ethinyl Estradiol/Norethindrone

- Ethinyl Estradiol/Drospirenone

- Aldactone

- Proscar

Comparison: Eflornithine hydrochloride is unique in its mechanism of action as an irreversible inhibitor of ornithine decarboxylase. Unlike other compounds that may target different pathways or have different therapeutic uses, eflornithine hydrochloride specifically inhibits polyamine biosynthesis, making it effective for conditions like African trypanosomiasis and hirsutism .

Propiedades

Número CAS |

1115-70-4 |

|---|---|

Fórmula molecular |

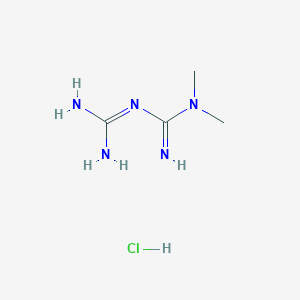

C4H12ClN5 |

Peso molecular |

165.62 g/mol |

Nombre IUPAC |

2-carbamimidoyl-1,1-dimethylguanidine;hydrochloride |

InChI |

InChI=1S/C4H11N5.ClH/c1-9(2)4(7)8-3(5)6;/h1-2H3,(H5,5,6,7,8);1H |

Clave InChI |

OETHQSJEHLVLGH-UHFFFAOYSA-N |

SMILES |

CN(C)C(=N)N=C(N)N.Cl |

SMILES isomérico |

CN(C)/C(=N/C(=N)N)/N.Cl |

SMILES canónico |

CN(C)C(=NC(=N)N)N.Cl |

Punto de ebullición |

224.1ºC at 760 mmHg |

melting_point |

223-226 °C 223 - 226 °C |

| 1115-70-4 15537-72-1 |

|

Descripción física |

Solid |

Pictogramas |

Irritant |

Números CAS relacionados |

1674364-49-8 |

Vida útil |

Stable under recommended storage conditions. /Metformin hydrochloride/ |

Solubilidad |

Freely soluble |

Sinónimos |

Dimethylbiguanidine Dimethylguanylguanidine Glucophage HCl, Metformin Hydrochloride, Metformin Metformin Metformin HCl Metformin Hydrochloride |

Presión de vapor |

7.58X10-5 mm Hg at 25 °C (est) |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.